molecular formula C9H15ClO2 B12548424 2-Ethylcyclohexyl carbonochloridate CAS No. 848301-29-1

2-Ethylcyclohexyl carbonochloridate

Cat. No.: B12548424
CAS No.: 848301-29-1
M. Wt: 190.67 g/mol
InChI Key: LAAZLLZCSNYYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylcyclohexyl carbonochloridate is an organic compound with the molecular formula C9H17ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylcyclohexyl carbonochloridate can be synthesized through the reaction of 2-ethylcyclohexanol with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

[ \text{2-Ethylcyclohexanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-ethylcyclohexanol and phosgene are combined under controlled temperature and pressure conditions. The process is carefully monitored to prevent the release of toxic phosgene gas and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclohexyl carbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: It can hydrolyze in the presence of water to form 2-ethylcyclohexanol and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with this compound.

    Hydrolysis Conditions: The hydrolysis reaction typically occurs under acidic or basic conditions, depending on the desired rate and completeness of the reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted 2-ethylcyclohexyl derivatives can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 2-ethylcyclohexanol and hydrochloric acid.

Scientific Research Applications

2-Ethylcyclohexyl carbonochloridate has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It can be employed in the preparation of pharmaceutical intermediates.

    Polymer Chemistry: It is used in the synthesis of polymers and copolymers with specific properties.

    Agricultural Chemicals: It can be used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Ethylcyclohexyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the substituted product.

Comparison with Similar Compounds

Similar Compounds

    Ethyl chloroformate: Similar in structure but with an ethyl group instead of a 2-ethylcyclohexyl group.

    2-Ethylhexyl chloroformate: Similar in structure but with a 2-ethylhexyl group instead of a 2-ethylcyclohexyl group.

Uniqueness

2-Ethylcyclohexyl carbonochloridate is unique due to its cyclic structure, which imparts different steric and electronic properties compared to its linear counterparts. This can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

848301-29-1

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

(2-ethylcyclohexyl) carbonochloridate

InChI

InChI=1S/C9H15ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h7-8H,2-6H2,1H3

InChI Key

LAAZLLZCSNYYSE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1OC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.